molecular formula C19H25N3O3S B14787456 Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-

Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-

Katalognummer: B14787456
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: RFVGCLFTYQHKNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Eigenschaften

Molekularformel

C19H25N3O3S

Molekulargewicht

375.5 g/mol

IUPAC-Name

N-[2-(methoxymethyl)phenyl]-4-methyl-3-piperazin-1-ylbenzenesulfonamide

InChI

InChI=1S/C19H25N3O3S/c1-15-7-8-17(13-19(15)22-11-9-20-10-12-22)26(23,24)21-18-6-4-3-5-16(18)14-25-2/h3-8,13,20-21H,9-12,14H2,1-2H3

InChI-Schlüssel

RFVGCLFTYQHKNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2COC)N3CCNCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may involve the use of catalysts and solvents to facilitate the reactions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups .

Wirkmechanismus

The mechanism of action of benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to various biological effects, including reduced tumor growth and antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of methoxymethyl and piperazinyl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Q & A

Q. Basic

  • ¹H-NMR : The methoxymethyl group (-OCH₂O-) appears as a singlet (~δ 3.3–3.5 ppm), while the piperazinyl protons show splitting patterns between δ 2.5–3.0 ppm. Aromatic protons from the 4-methylphenyl group resonate as distinct multiplets .
  • IR : Sulfonamide S=O stretches at ~1150–1350 cm⁻¹ confirm the core structure .
  • HRMS : Exact mass matching for C₂₀H₂₅N₃O₃S (M+H⁺: 400.1692) rules out brominated or hydroxylated impurities .

What strategies address conflicting biological activity data (e.g., IC₅₀ variability) in 5-HT6 receptor inhibition studies?

Advanced
Discrepancies may arise from:

  • Assay conditions : Cell lines (e.g., HEK293 vs. neuronal cultures) differ in receptor density or coupling efficiency. Validate using standardized protocols (e.g., cAMP accumulation assays with SB-399885 as a reference antagonist) .
  • Solubility limitations : Use DMSO stocks ≤0.1% to avoid solvent interference. Confirm compound stability via LC-MS before assays .
  • Metabolic interference : Test metabolites (e.g., demethylated derivatives) using liver microsomes to rule offtarget effects .

How can computational modeling optimize the piperazinyl moiety for enhanced blood-brain barrier (BBB) penetration?

Q. Advanced

  • LogP/logD analysis : Target logP ~2–3 (via substituent modifications) balances lipophilicity and solubility. The methoxymethyl group may reduce BBB efflux .
  • Molecular docking : Simulate interactions with 5-HT6 receptors (PDB: 7C7Q). Piperazine’s basic nitrogen should form salt bridges with Asp106/Asp193 .
  • In silico ADMET : Predict CNS permeability using QSAR models (e.g., SwissADME) and prioritize derivatives with polar surface area <80 Ų .

What analytical workflows resolve contradictions in metabolic stability data across in vitro models?

Q. Advanced

  • Microsomal stability : Compare human vs. rat liver microsomes. Use NADPH cofactors and LC-MS/MS to track parent compound depletion .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms (fluorogenic substrates) to identify enzyme-specific degradation pathways .
  • Cross-species validation : Pair in vitro data with in vivo PK studies in rodents, focusing on AUC and brain/plasma ratios .

How does modifying the methoxymethyl group impact solubility and crystallinity?

Q. Advanced

  • Solubility studies : Replace methoxymethyl with hydrophilic groups (e.g., hydroxyethyl) and measure equilibrium solubility in PBS (pH 7.4).
  • Crystallography : Single-crystal X-ray structures reveal packing motifs. Methoxymethyl’s ether oxygen may form hydrogen bonds with sulfonamide NH, enhancing lattice stability .
  • Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility while retaining potency .

What structural analogs show improved selectivity over off-target kinases (e.g., JAK2)?

Q. Advanced

  • SAR analysis : Fedratinib-like derivatives (e.g., tert-butyl substitutions) reduce JAK2 affinity while maintaining 5-HT6 binding .
  • Kinase profiling : Screen against a 50-kinase panel (DiscoverX) to identify critical residues (e.g., gatekeeper mutations) causing off-target effects .

How can advanced NMR techniques (e.g., NOESY) resolve conformational ambiguities in solution?

Q. Advanced

  • NOESY/ROESY : Detect through-space correlations between the piperazinyl methyl group and adjacent aromatic protons to confirm preferred rotamers .
  • Dynamic NMR : Variable-temperature studies (e.g., 25–60°C) reveal restricted rotation around the sulfonamide C-N bond .

What in vitro toxicity assays are critical for preclinical development?

Q. Advanced

  • hERG inhibition : Patch-clamp assays (IC₅₀ >10 µM acceptable) .
  • Cytotoxicity : MTT assays in HepG2 cells to assess hepatotoxicity .
  • Genotoxicity : Ames test (TA98/TA100 strains) with and without metabolic activation .

How do solvent effects influence reaction yields in large-scale synthesis?

Q. Advanced

  • Solvent screening : THF yields ~60% due to poor solubility; switch to DMF/EtOAc mixtures for ≥85% yield .
  • Catalyst optimization : Pd(OAc)₂/Xantphos systems reduce palladium leaching in cross-couplings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.